molecular formula C10H14O4S B12664332 1-Butanesulfonic acid, 4-phenoxy- CAS No. 51891-03-3

1-Butanesulfonic acid, 4-phenoxy-

Cat. No.: B12664332
CAS No.: 51891-03-3
M. Wt: 230.28 g/mol
InChI Key: OLMPNPNYUWTOGH-UHFFFAOYSA-N
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Description

Sulfonic acids are characterized by their strong acidity (pKa ~ -1 to -2) due to the electron-withdrawing sulfonic group (-SO₃H).

Properties

CAS No.

51891-03-3

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

4-phenoxybutane-1-sulfonic acid

InChI

InChI=1S/C10H14O4S/c11-15(12,13)9-5-4-8-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,11,12,13)

InChI Key

OLMPNPNYUWTOGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanesulfonic acid, 4-phenoxy- can be synthesized through several methods. One common method involves the reaction of 4-chlorobutyl acetate with sodium sulfite in the presence of water. The reaction mixture is heated under reflux until the ether dissolves, followed by the addition of concentrated hydrochloric acid. The resulting solution is then treated with barium chloride to remove sulfate ions, and the product is purified through ion-exchange resin and vacuum distillation .

Industrial Production Methods

Industrial production of 1-Butanesulfonic acid, 4-phenoxy- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonic acid, 4-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted phenoxy compounds.

Scientific Research Applications

1-Butanesulfonic acid, 4-phenoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanesulfonic acid, 4-phenoxy- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a sulfo-alkylating agent, introducing the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups. This increases the water solubility of the derivatives, enhancing their biological activity and effectiveness .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

Compound Substituent Acidity (Relative) Key Reactivity Traits
1-Butanesulfonic acid, 4-phenoxy- Phenoxy (-O-C₆H₅) Moderate Aromatic electrophilic substitution
4-Hydroxy-1-butanesulfonic acid (CAS 26978-64-3) Hydroxyl (-OH) Higher (due to -OH) Hydrogen bonding, oxidation susceptibility
4-(Cyclohexylamino)-1-butanesulfonic acid (CAS 161308-34-5) Cyclohexylamino (-NH-C₆H₁₁) Lower Chelation potential, zwitterionic forms
1-Butanesulfonic acid, sodium salt (CAS 2386-54-1) None (parent acid’s Na salt) High (as acid) Water-soluble, ionic conductivity
  • Phenoxy vs. Hydroxy: The phenoxy group in 4-phenoxy-1-butanesulfonic acid reduces acidity compared to the hydroxyl group in 4-hydroxy-1-butanesulfonic acid. The latter’s -OH group participates in hydrogen bonding, enhancing aqueous solubility but increasing oxidation risk .
  • Amino Substituents: Cyclohexylamino groups (e.g., CAS 161308-34-5) lower acidity and enable zwitterionic behavior, useful in buffering applications .

Thermal Stability and Degradation

  • 1-Butanesulfonic Acid (Parent) : Modeling shows moisture accelerates decomposition via hydrolysis at 600–2000 K, producing smaller fragments like SO₂ and CO₂ .
  • Fluorinated Analogs: PFBS derivatives (e.g., nonafluoro-) require extreme temperatures (>1000 K) for degradation due to C-F bond strength .
  • 4-Phenoxy Derivative: Expected to decompose at lower temperatures than PFAS, with phenoxy groups likely forming phenolic byproducts.

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